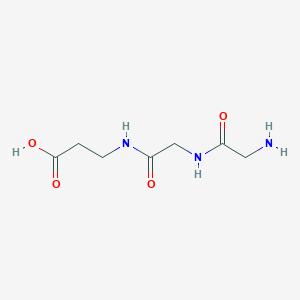

H-Gly-gly-beta-ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Gly-gly-beta-ala-OH is a useful research compound. Its molecular formula is C7H13N3O4 and its molecular weight is 203.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroscience Applications

1.1 Neuroprotective Effects

β-Alanine has been shown to protect cerebellar tissue under acute stroke conditions by modulating neurotransmitter systems. Specifically, it activates glycine receptors and GABA receptors while inhibiting excitatory NMDA receptors, thus providing a neuroprotective effect against ischemic injury. In experimental models, administration of β-alanine significantly reduced cell death in cerebellar granule cells exposed to oxygen-glucose deprivation, highlighting its potential as a therapeutic agent in stroke management .

1.2 Cognitive Enhancement

Research indicates that β-alanine may enhance cognitive functions by increasing the levels of carnosine in the brain, which acts as a buffer against pH changes during neuronal activity. This buffering capacity is crucial during high-intensity neuronal firing and may improve overall brain function .

Biochemical Applications

2.1 Synthesis of β-Alanine

H-Gly-gly-beta-ala-OH can serve as a substrate in the enzymatic synthesis of β-alanine. Recent studies have demonstrated the use of genetically engineered Escherichia coli strains to produce β-alanine efficiently through modified metabolic pathways. These engineered strains utilize this compound as a precursor, showcasing its utility in biotechnological applications for amino acid production .

2.2 Antioxidant Properties

The compound exhibits antioxidant properties that can mitigate oxidative stress in various biological systems. It has been observed that peptides containing β-alanine can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly valuable in therapeutic contexts where oxidative stress is implicated in disease progression .

Therapeutic Applications

3.1 Cancer Therapy

Emerging research suggests that β-alanine derivatives may enhance the efficacy of chemotherapeutic agents by improving drug delivery systems. For instance, engineered nanoparticles incorporating β-alanine have been explored for targeted delivery of chemotherapeutics to cancer cells, potentially increasing treatment efficacy while reducing systemic toxicity .

3.2 Ergogenic Effects in Sports

β-Alanine is widely recognized for its role as an ergogenic aid, particularly in enhancing athletic performance by increasing muscle carnosine levels. This increase helps buffer lactic acid accumulation during high-intensity exercise, delaying fatigue and improving overall performance metrics .

Case Studies and Experimental Findings

Propriétés

Formule moléculaire |

C7H13N3O4 |

|---|---|

Poids moléculaire |

203.2 g/mol |

Nom IUPAC |

3-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C7H13N3O4/c8-3-5(11)10-4-6(12)9-2-1-7(13)14/h1-4,8H2,(H,9,12)(H,10,11)(H,13,14) |

Clé InChI |

CRMUXMHAUJKVRJ-UHFFFAOYSA-N |

SMILES canonique |

C(CNC(=O)CNC(=O)CN)C(=O)O |

Séquence |

GGX |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.